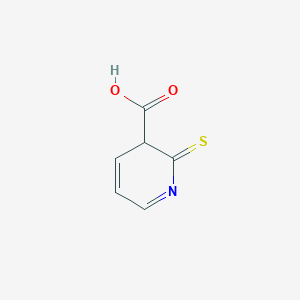

2-Thioxonicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5NO2S |

|---|---|

Molecular Weight |

155.18 g/mol |

IUPAC Name |

2-sulfanylidene-3H-pyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-4H,(H,8,9) |

InChI Key |

GQWJTOLMGCJVHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(=S)N=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Thioxonicotinic Acid and Its Derivatives

Direct Synthesis Routes to 2-Thioxonicotinic Acid

Direct synthesis of the this compound core can be achieved through methods that either introduce the sulfur atom onto a pre-existing nicotinic acid framework or build the heterocyclic ring system from acyclic precursors.

Thionation Reactions for Nicotinic Acid Precursors

Thionation involves the conversion of a carbonyl group to a thiocarbonyl group. While direct thionation of nicotinic acid's carboxyl group is not the standard approach to synthesize the target molecule, the conversion of a carbonyl group at the 2-position of a pyridine (B92270) ring is a viable strategy. More commonly, a precursor like 2-chloronicotinic acid is used to introduce the sulfur functionality.

A prevalent method involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with a sulfur nucleophile. One well-documented procedure utilizes thiourea (B124793) as the sulfur source. In this reaction, 2-chloronicotinic acid is heated with thiourea in an aqueous medium. The reaction proceeds through an intermediate which is subsequently hydrolyzed to yield this compound. This method is efficient, providing good yields without the need for harsh reagents. exsyncorp.com

Another powerful thionating agent for carbonyls is Lawesson's reagent (LR). nih.govorganic-chemistry.org While its application on 2-hydroxynicotinic acid (the lactam tautomer of 2-pyridone-3-carboxylic acid) is not extensively detailed in readily available literature, LR is widely used to convert amides and ketones to their corresponding thio-analogs. nih.govwikipedia.orgresearchgate.net The reaction mechanism involves the dissociation of the dimeric LR into reactive dithiophosphine ylides, which then react with the carbonyl group. wikipedia.org

| Precursor | Reagents | Conditions | Product | Yield |

| 2-Chloronicotinic acid | Thiourea, Water | Reflux (90°C), 8 hours | This compound | 84% |

| General Carbonyl (C=O) | Lawesson's Reagent | Toluene or Xylene, Reflux | Thiocarbonyl (C=S) | Varies |

Ring Annulation Approaches to this compound

Ring annulation strategies construct the pyridinethione ring from acyclic components. The Hantzsch pyridine synthesis is a classic multi-component reaction that forms a dihydropyridine (B1217469) ring, which can then be oxidized to a pyridine. wikipedia.orgchemtube3d.com A modification of this synthesis using a thioamide in place of a β-ketoester or ammonia (B1221849) could theoretically produce a pyridinethione derivative.

For instance, the condensation of an aldehyde, a β-ketoester, and a thioamide could lead to the formation of a dihydropyridinethione, which upon oxidation would yield the target pyridine scaffold. While specific examples leading directly to this compound are not commonplace, the principles of the Hantzsch synthesis provide a foundational framework for such a ring-closing approach. organic-chemistry.orgyoutube.com This method offers the advantage of building a highly substituted ring in a single, atom-economical step. wikipedia.org

Functionalization and Derivatization of this compound

The this compound molecule possesses three key sites for functionalization: the carboxylic acid group, the nitrogen atom of the pyridine ring, and the sulfur atom of the thioxo group.

Esterification and Amidation Reactions

The carboxylic acid moiety (-COOH) of this compound can undergo standard derivatization reactions to form esters and amides.

Esterification: Esters are typically synthesized via the Fischer-Speier esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.

Amidation: The formation of amides from carboxylic acids generally requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

| Reaction | Reagents | General Conditions | Product |

| Esterification | R'-OH, H₂SO₄ (cat.) | Reflux in excess alcohol | 2-Thioxonicotinate Ester |

| Amidation | R'R''NH, Coupling Agent (e.g., DCC, EDC) | Anhydrous solvent (e.g., DMF, DCM) | 2-Thioxonicotinamide |

N-Alkylation and S-Alkylation of the Thioxo Group

The thione-thiol tautomerism of this compound allows for alkylation at either the nitrogen or the sulfur atom. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base and solvent, as well as the nature of the alkylating agent.

S-Alkylation: The thiol tautomer possesses an acidic proton on the sulfur atom. In the presence of a base, a thiolate anion is formed. This soft nucleophile preferentially attacks soft electrophiles, such as alkyl halides, in what is typically an SN2 reaction. This pathway is often favored under basic conditions in polar aprotic solvents. The product of S-alkylation is a 2-(alkylthio)nicotinic acid.

N-Alkylation: The thione tautomer has a proton on the ring nitrogen. Under certain conditions, particularly those that might favor the less nucleophilic nitrogen atom or involve hard electrophiles, N-alkylation can occur. However, for many pyridinethione systems, S-alkylation is the kinetically or thermodynamically favored pathway. chemrxiv.org Distinguishing between the N- and S-alkylated products is typically accomplished using spectroscopic methods like NMR, where the chemical shifts of the protons adjacent to the nitrogen or sulfur will differ significantly.

| Alkylation Type | Typical Conditions | Product |

| S-Alkylation | Base (e.g., K₂CO₃, NaH), Alkyl Halide (R-X), Polar Aprotic Solvent (e.g., DMF, Acetone) | 2-(Alkylthio)nicotinic acid |

| N-Alkylation | Varies; may involve specific reagents or conditions to favor the nitrogen nucleophile | 1-Alkyl-2-thioxo-1,2-dihydropyridine-3-carboxylic acid |

Halogenation and Other Electrophilic Substitutions

The pyridine ring is generally considered electron-deficient and is therefore deactivated towards electrophilic aromatic substitution compared to benzene. Substitutions, when they do occur, are typically directed to the 3- and 5-positions.

In this compound, the ring is substituted with an electron-donating mercapto group (-SH) at the C2 position and an electron-withdrawing carboxylic acid group (-COOH) at the C3 position.

The -SH group is an activating, ortho, para-director, which would direct incoming electrophiles to the C4 and C6 positions.

The -COOH group is a deactivating, meta-director, which directs to the C5 position.

The combined influence of these groups makes the C5 position the most likely site for electrophilic attack, as it is meta to the deactivating carboxyl group and para to the activating thiol group. The C4 position is also activated by the thiol group but is ortho to the deactivating carboxyl group. Direct halogenation, such as bromination using bromine (Br₂) in a suitable solvent, would be expected to yield primarily 5-bromo-2-thioxonicotinic acid. The Hell-Volhard-Zelinskii reaction is specific for the α-bromination of carboxylic acids and would not apply to the aromatic ring itself. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto aromatic rings. wikipedia.orglibretexts.org However, the direct application of these methods to the this compound core presents significant challenges. The presence of an unprotected thiol (or thione) group can lead to poisoning of the palladium catalyst, rendering the cross-coupling process inefficient. researchgate.net

To circumvent this issue, a common strategy involves performing the cross-coupling reaction on a suitable precursor, such as a 2-halonicotinic acid derivative (e.g., 2-chloronicotinic acid), followed by a subsequent conversion of the halo group to the desired thione.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide. libretexts.orgyoutube.com For the synthesis of this compound derivatives, this would typically involve the reaction of a 2-halonicotinic acid ester with an aryl or heteroaryl boronic acid. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base. nih.gov Once the desired aryl group is installed at the 6-position, the chloro group can be converted to a thione using a sulfur source like sodium hydrosulfide (B80085).

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This methodology can be used to introduce alkenyl substituents onto the pyridine ring. A 2-halonicotinic acid derivative can be reacted with an alkene in the presence of a palladium catalyst (e.g., palladium(II) acetate) and a base. nih.govnih.gov Following the successful coupling, the halide is subsequently substituted with a sulfur nucleophile to yield the this compound derivative.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent (in Suzuki coupling), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

| Coupling Reaction | Typical Precursor | Reagents | Catalyst System |

| Suzuki-Miyaura | 2-Chloronicotinic acid | Arylboronic acid, Base (e.g., Na₃PO₄) | Pd(dppf)Cl₂ |

| Heck | 2-Bromonicotinic acid | Alkene, Base (e.g., Triethylamine) | Pd(OAc)₂ |

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov This is particularly relevant in pharmaceutical synthesis, where efficiency and environmental impact are of paramount concern.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technology has been successfully applied to the synthesis of various nicotinic acid derivatives. For instance, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and various amines is significantly expedited under microwave irradiation, often using water as a solvent. researchgate.net

A similar approach could be envisioned for the synthesis of this compound. The reaction of 2-chloronicotinic acid with a sulfur source like sodium sulfide (B99878) or sodium hydrosulfide could be performed under microwave heating. This method would likely reduce reaction times dramatically and may allow for the use of greener solvents like water or ethanol. Research on the synthesis of 2-hydroxy-6-methylnicotinic acid from its chloro-precursor has demonstrated the effectiveness of microwave irradiation for this type of nucleophilic substitution on the pyridine ring. semanticscholar.org

Solvent-Free Protocols: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile organic solvents. researchgate.net These reactions are often carried out by grinding the reactants together, sometimes with a solid support or catalyst. This methodology has been applied to the synthesis of various pyridine derivatives. While specific examples for this compound are not widely reported, the principles of solvent-free synthesis could be adapted. For example, the reaction between a solid 2-halonicotinic acid and a solid sulfur reagent could potentially be achieved by mechanochemical means (ball milling) or by simple grinding, which aligns with the goals of green chemistry.

| Green Technique | Application Principle | Potential Advantages |

| Microwave Irradiation | Accelerates nucleophilic substitution of a 2-halo precursor with a sulfur nucleophile. | Reduced reaction times, improved yields, potential for greener solvents. |

| Solvent-Free Synthesis | Mechanochemical reaction of solid reactants (e.g., 2-halonicotinic acid and NaSH). | Eliminates solvent waste, reduces environmental impact, simplifies workup. |

Developing synthetic methods that avoid the use of heavy metal catalysts is a key goal of green chemistry. While palladium catalysts are highly efficient, their removal from the final product can be costly and challenging.

For the synthesis of this compound, a catalyst-free approach is highly feasible for the key thionation step. The nucleophilic aromatic substitution of a 2-halopyridine, particularly an activated one like 2-chloronicotinic acid, with a sulfur nucleophile such as sodium hydrosulfide or sodium sulfide, can often proceed under thermal or microwave conditions without the need for a catalyst. google.com Using water as the reaction medium further enhances the green credentials of such a synthesis.

For instance, a process for producing sodium pyrithione (B72027) (the sodium salt of 1-hydroxy-2-pyridinethione) involves reacting 2-chloropyridine-N-oxide with sodium hydrosulfide in an aqueous solution. google.com This type of catalyst-free reaction is directly applicable to the synthesis of this compound from 2-chloronicotinic acid. The reaction proceeds efficiently due to the activation of the pyridine ring by the carboxylic acid group and the inherent reactivity of the sulfur nucleophile. Such methods are not only environmentally benign but also offer advantages in terms of cost and process simplicity. nih.gov

Advanced Spectroscopic Characterization and Structural Investigations of 2 Thioxonicotinic Acid

High-Resolution NMR Spectroscopy for Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic equilibrium between the possible tautomeric forms of 2-thioxonicotinic acid in solution. The compound can theoretically exist in two primary forms: the thione (lactam) form and the thiol (lactim) form. Research indicates that the thiol-thione tautomerism is a key characteristic of this molecule, with NMR providing critical insights into the dominant species in a given environment. srce.hrnewsama.com

¹H, ¹³C, ¹⁵N NMR Spectral Analysis

Detailed analysis of one-dimensional NMR spectra provides direct evidence for the tautomeric state and structural features of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring. Additionally, a signal corresponding to the carboxylic acid proton (-COOH) would be observed, typically as a broad singlet. The key diagnostic signal for the tautomeric equilibrium is the proton on the nitrogen or sulfur atom. In the thione form, an N-H proton signal would be present, while the thiol form would exhibit an S-H proton signal. The chemical shift and broadening of these signals can provide information on hydrogen bonding and exchange rates.

¹³C NMR: The carbon-13 NMR spectrum offers further confirmation of the dominant tautomer. newsama.com The spectrum will display signals for the six carbon atoms in the molecule. The chemical shift of the carbon at the C2 position is particularly sensitive to the tautomeric form, appearing as a C=S (thione) at a characteristic downfield shift. Other key resonances include the carboxyl carbon (-COOH) and the four other carbons of the pyridine ring.

¹⁵N NMR: Although less common, ¹⁵N NMR spectroscopy serves as an exceptionally sensitive probe for the electronic environment of the nitrogen atom. The chemical shift of the pyridine nitrogen would differ significantly between the protonated, positively charged nitrogen in the thione form and the neutral, imine-like nitrogen in the thiol form, allowing for unambiguous assignment of the tautomeric state.

Table 1: Expected NMR Resonances for Tautomeric Forms of this compound Note: Exact chemical shifts (ppm) are dependent on solvent and concentration. This table represents expected regions and types of signals.

| Nucleus | Thione Form Resonance | Thiol Form Resonance | Comments |

| ¹H | Aromatic (3H), COOH (1H, broad), N-H (1H, broad) | Aromatic (3H), COOH (1H, broad), S-H (1H) | The N-H/S-H proton may undergo exchange with deuterated solvents. |

| ¹³C | C=S, C=O, 4 aromatic C | C-S, C=O, 4 aromatic C | The C=S signal is a key indicator of the thione form. |

| ¹⁵N | Pyridinium-like N | Pyridine-like N | The chemical shift is highly indicative of the protonation state of the ring nitrogen. |

2D NMR Techniques for Structural Confirmation

Two-dimensional NMR techniques are employed to definitively assign the signals observed in 1D spectra and confirm the molecule's covalent framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network between the protons on the pyridine ring, allowing for the unambiguous assignment of their relative positions (H4, H5, H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would be used to definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for assigning quaternary carbons, such as the C=O of the carboxylic acid and the C=S of the thione, by observing their correlations to nearby protons.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in this compound and offers further evidence for its tautomeric state. newsama.com

FT-IR (Fourier-Transform Infrared) Spectroscopy: The infrared spectrum displays characteristic absorption bands corresponding to specific molecular vibrations. For this compound, the spectrum is dominated by a very broad absorption in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A strong C=O stretching vibration is typically observed around 1700 cm⁻¹. mdpi.com The presence of an N-H stretching band (~3100-3300 cm⁻¹) and a C=S stretching band (~1100-1250 cm⁻¹) would strongly support the dominance of the thione tautomer. Conversely, the presence of a weak S-H stretching band (~2550-2600 cm⁻¹) would indicate the thiol form.

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=S bond and the symmetric breathing modes of the pyridine ring are expected to produce strong signals in the Raman spectrum, aiding in structural confirmation.

Table 2: Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) | FT-IR |

| Carboxylic Acid | C=O stretch | ~1700 - 1720 | FT-IR, Raman |

| Thione Tautomer | N-H stretch | ~3100 - 3300 | FT-IR |

| Thione Tautomer | C=S stretch | ~1100 - 1250 | FT-IR, Raman |

| Thiol Tautomer | S-H stretch | ~2550 - 2600 (weak) | FT-IR, Raman |

| Pyridine Ring | C=C, C=N stretches | ~1400 - 1600 | FT-IR, Raman |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state.

The crystal structure of 2-mercaptonicotinic acid has been determined by X-ray structure analysis. srce.hr This analysis unequivocally confirms that the molecule exists in the thione tautomeric form in the crystalline state. srce.hr A full crystallographic analysis would provide detailed data on unit cell dimensions, space group, bond lengths, and bond angles, solidifying the understanding of its molecular geometry.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, which dictates the material's bulk properties. In the solid state of this compound, the primary intermolecular forces are hydrogen bonds.

π-π Stacking: The planar pyridine rings may also engage in π-π stacking interactions, further contributing to the cohesion of the crystal lattice. The stability of the crystal is a result of the interplay between these directional hydrogen bonds and weaker, non-directional van der Waals forces. nih.gov

Co-Crystallization Studies of this compound

While specific studies on the co-crystallization of this compound are not extensively detailed in the literature, its molecular structure makes it an excellent candidate for use in crystal engineering. The formation of multicomponent crystals, or cocrystals, relies on predictable non-covalent interactions, particularly hydrogen bonding.

This compound possesses robust hydrogen bond donor (the carboxylic acid -OH and the ring N-H) and acceptor (the carbonyl C=O and the thione C=S) sites. This dual functionality allows it to form stable supramolecular synthons with a wide variety of other molecules (co-formers). For instance, it could form strong acid-pyridine synthons with other heterocyclic compounds or engage in hydrogen bonding with amides, alcohols, and other carboxylic acids to generate novel crystalline materials with potentially modified physicochemical properties. The ability to control intermolecular interactions in this way is of fundamental importance in the design of new materials. semanticscholar.org

Mass Spectrometry Techniques for Molecular Fragmentation Pathways

Mass spectrometry is a pivotal analytical technique for elucidating the structure of this compound by examining the fragmentation patterns of its molecular ion. While a directly published mass spectrum for this compound is not widely available in the literature, its fragmentation pathways can be predicted with a high degree of confidence by analyzing the known mass spectral behavior of analogous compounds, such as nicotinic acid and other pyridine carboxylic acids. The presence of the carboxylic acid, the thione group, and the pyridine ring all contribute to a characteristic fragmentation pattern.

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M⁺). The subsequent fragmentation of this ion is likely to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules. The initial and most significant fragmentation events are anticipated to be the loss of a hydroxyl radical (•OH) and the loss of a carboxyl group (•COOH).

A prominent fragmentation pathway for carboxylic acids involves the alpha-cleavage of the bond next to the carbonyl group, leading to the loss of the hydroxyl group. This results in the formation of a stable acylium ion. For this compound, this would correspond to the loss of a mass of 17 Da. Another characteristic fragmentation is the loss of the entire carboxylic acid group, resulting in a fragment with a mass 45 Da less than the molecular ion.

Based on the fragmentation patterns of related pyridine and carboxylic acid derivatives, the following table outlines the expected major fragment ions for this compound.

| m/z (Mass-to-Charge Ratio) |

It is important to note that these proposed fragmentation pathways are based on established principles of mass spectrometry and data from analogous compounds. Detailed analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be required to definitively confirm the fragmentation pathways and structures of the resulting ions for this compound.

Computational Chemistry and Theoretical Studies of 2 Thioxonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations have been instrumental in elucidating the electronic characteristics of 2-thioxonicotinic acid by modeling the electron density to determine the molecule's energy and other properties.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. pmf.unsa.ba

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap indicates a molecule is more prone to chemical reactions. For molecules similar to this compound, DFT calculations are frequently used to determine these energy levels and predict reactivity. The analysis of the spatial distribution of HOMO and LUMO provides insights into the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For instance, in related heterocyclic compounds, the HOMO is often distributed over the electron-rich aromatic ring and the sulfur atom, while the LUMO is typically localized over the electron-deficient carboxylic acid group and the pyridine (B92270) ring nitrogen.

Table 1: Representative Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters Calculated using DFT

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.0 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.5 to -3.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.0 |

| Ionization Potential | IP | -EHOMO | 6.0 to 7.5 |

| Electron Affinity | EA | -ELUMO | 1.5 to 3.0 |

| Chemical Hardness | η | (IP - EA) / 2 | 1.75 to 2.5 |

| Chemical Potential | µ | -(IP + EA) / 2 | -4.25 to -4.75 |

| Electrophilicity Index | ω | µ² / (2η) | 1.5 to 2.5 |

Note: The values presented in this table are illustrative and represent typical ranges for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative electrostatic potential, often colored in shades of red and yellow, are associated with electron-rich areas and are susceptible to electrophilic attack. For this compound, these regions would be expected around the oxygen atoms of the carboxylic acid group and the sulfur atom, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net In contrast, areas of positive electrostatic potential, usually depicted in blue, indicate electron-deficient regions that are prone to nucleophilic attack. researchgate.net Such positive regions are anticipated near the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogen attached to the nitrogen in the thione tautomer. The MEP surface provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from frontier molecular orbital analysis. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. cresset-group.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a molecule. cresset-group.com

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the carboxylic acid group to the pyridine ring. MD simulations can reveal the preferred orientations of the carboxyl group relative to the ring and the energetic barriers between different conformations. escholarship.org Furthermore, these simulations can be performed in the presence of explicit solvent molecules, such as water, to understand how intermolecular interactions influence the conformational preferences and dynamics of this compound in solution. This is particularly important for understanding its behavior in biological systems.

Quantum Chemical Studies of Tautomerism and Isomerism

This compound can exist in different tautomeric forms, primarily the thione (amide) and thiol (enol) forms. In the thione form, a carbon-sulfur double bond is present, and a hydrogen atom is attached to the nitrogen of the pyridine ring. In the thiol form, the hydrogen atom moves to the sulfur atom, resulting in a carbon-sulfur single bond and a carbon-nitrogen double bond within the ring.

Quantum chemical calculations, particularly at the DFT level, are highly effective in determining the relative stabilities of these tautomers. nih.gov By calculating the total electronic energies of the optimized geometries of each tautomer, the thermodynamically preferred form can be identified. For similar 2-mercaptopyridine (B119420) systems, studies have shown that the thione tautomer is generally more stable than the thiol form, especially in the gas phase and in polar solvents. acs.orgcdnsciencepub.com The energy difference between the tautomers and the activation energy for the tautomeric interconversion can also be calculated, providing insights into the kinetics of this process. nih.gov

Computational Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental spectra for structural validation. DFT calculations are particularly adept at predicting vibrational and electronic spectra.

For the prediction of infrared (IR) and Raman spectra, the vibrational frequencies and intensities of the normal modes of this compound can be calculated. These calculations are typically performed on the optimized molecular geometry. It is a common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of this compound. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the UV-Vis spectrum. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can provide valuable information about the electronic structure of the molecule.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For this compound, DFT calculations can be used to model various potential reactions, such as its synthesis, decomposition, or its interaction with other molecules. By locating the transition state structure for a given reaction step, the activation energy (energy barrier) can be calculated. worldscientific.com This provides a quantitative measure of the reaction's feasibility and rate. Comparing the energy barriers of different possible reaction pathways allows for the determination of the most likely reaction mechanism. rsc.org This type of analysis is invaluable for understanding the reactivity of this compound and for designing new synthetic routes or predicting its metabolic fate.

Reactivity and Mechanistic Investigations of 2 Thioxonicotinic Acid

Nucleophilic and Electrophilic Reactivity at the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2-thioxonicotinic acid is fundamentally governed by the electron-withdrawing nature of the nitrogen atom. This heteroatom reduces the electron density of the aromatic ring, particularly at the ortho (2- and 6-) and para (4-) positions, making the ring generally less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov

Electrophilic Substitution: Pyridine and its derivatives typically undergo electrophilic substitution reactions, such as nitration and halogenation, only under harsh conditions. nih.gov The nitrogen atom, especially in acidic media, becomes protonated to form a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic attack even more difficult. nih.gov For this compound, the presence of both the electron-withdrawing carboxylic acid group and the thioxo group is expected to further decrease the ring's electron density, thus reinforcing this low reactivity towards electrophiles.

Nucleophilic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. nih.govchemicalbook.com Attack is favored at the electron-deficient 2- and 4-positions. nih.gov The reactivity of pyridine towards nucleophiles is so pronounced that even a powerful base like the hydride ion can be displaced in certain reactions. nih.gov In the context of this compound, the positions are already substituted, but this inherent reactivity is a key feature of the core pyridine structure. Studies on the reactivity of various pyridine carboxylic acids have provided insights into how substituents and solvent effects modulate these reactions. guidechem.com While specific experimental data on nucleophilic or electrophilic substitution on the pyridine ring of this compound is not extensively documented, the foundational principles of pyridine chemistry suggest a low propensity for electrophilic attack and a predisposition towards nucleophilic attack, should a suitable leaving group be present at the 4- or 6-positions.

Role of the Thioxo Group in Chemical Transformations

The thioxo group, and its thiol tautomer (2-mercaptonicotinic acid), is a primary center of reactivity in the molecule. The sulfur atom is a soft nucleophile and readily participates in a variety of chemical transformations, including S-alkylation and oxidation.

A key reaction highlighting the nucleophilicity of the sulfur atom is its alkylation. For instance, 2-mercaptonicotinic acid can be used in the synthesis of 2-(2-carboxyethylthio)nicotinic acid. researchgate.netbiosynth.com This transformation involves the attack of the thiolate anion on an appropriate electrophile, demonstrating a classic S-alkylation reaction.

Furthermore, the thiol group is susceptible to oxidation. Under oxidative conditions, 2-mercaptonicotinic acid can dimerize to form 2,2'-dithiodinicotinic acid, where a disulfide bridge connects the two pyridine units. masterorganicchemistry.com This redox activity is a characteristic feature of thiols and plays a role in the formation of more complex structures. For example, the synthesis of certain iron(II) coordination polymers has involved the in situ formation of a disulfide ligand from 2-mercaptonicotinic acid. beilstein-journals.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for the synthesis of cyclic compounds. mdpi.com These reactions involve the concerted interaction of π-electron systems. Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, are widely used to construct heterocyclic rings. sciepub.com Thiophene, a related sulfur-containing heterocycle, is known to be a poor diene in thermal cycloadditions due to its high aromaticity, but its reactivity can be enhanced through substitution or by using Lewis acid catalysis.

Despite the potential for the pyridine or the C=C-C=S system in this compound to participate in cycloaddition reactions, a review of the scientific literature indicates that this area of its chemistry remains largely unexplored. No specific examples of this compound acting as a diene or dienophile in [4+2] or other cycloaddition reactions have been documented.

Photochemical and Photophysical Properties and Reactions

The study of the interaction of molecules with light provides insight into their electronic structure and excited-state reactivity. The photophysical properties of a compound include its absorption and emission of light (fluorescence and phosphorescence).

The UV-Visible absorption spectrum of 2-mercaptonicotinic acid has been recorded. In a study measuring its properties for conjugation to polymers, the monomeric form at a neutral pH was shown to exhibit two main absorption maxima. masterorganicchemistry.com

| Absorption Maximum (λmax 1) | Absorption Maximum (λmax 2) | Reference |

|---|---|---|

| 340.8 nm | 270 nm | masterorganicchemistry.com |

Beyond this absorption data, other photophysical parameters such as fluorescence quantum yields, excited-state lifetimes, and phosphorescence characteristics have not been reported in the available literature. Similarly, there are no documented studies on the photochemical reactions of this compound, such as light-induced cyclizations or degradations. For comparison, other sulfur-containing heterocycles like 2-thiobarbituric acid show strong absorbance peaks in the UV region.

Complexation Chemistry with Metal Ions and Coordination Polymers

This compound is an exceptionally versatile ligand in coordination chemistry. Its ability to exist in the 2-mercaptonicotinic acid tautomeric form provides multiple binding sites—the pyridine nitrogen, the carboxylate oxygen atoms, and the sulfur atom of the thiol group. This allows it to coordinate with metal ions in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of discrete metal complexes and extended coordination polymers with diverse structures and properties. researchgate.net

The ligand has been shown to form stable complexes with a wide range of transition metals. In many cases, the deprotonated ligand (2-mercaptonicotinate) acts as a bidentate chelating agent, binding to the metal center through both the pyridine nitrogen and the sulfur atom (N,S-chelation). In other instances, it can act as a monodentate ligand through the sulfur atom or bridge multiple metal centers. researchgate.net

This versatility has been exploited to construct a variety of coordination polymers, which are multi-dimensional structures consisting of metal ions linked by organic ligands. Researchers have reported the synthesis of iron(II) and nickel(II) coordination polymers using 2-mercaptonicotinic acid, which exhibit complex cluster-based or polymeric structures. masterorganicchemistry.com The resulting materials have potential applications in areas such as magnetism and catalysis. researchgate.netmasterorganicchemistry.com

Below is a summary of selected metal complexes and coordination polymers formed with 2-mercaptonicotinic acid, detailing the metal ion, the coordination mode of the ligand, and the resulting structural type.

| Metal Ion | Complex Formula Fragment | Ligand Coordination Mode(s) | Structural Type | Reference |

|---|---|---|---|---|

| Palladium(II) | [Pd(PPh₃)(Hmna)₂] | Monodentate (S) and Chelating (N,S) | Discrete Complex | researchgate.net |

| Platinum(II) | [Pt(PPh₃)(Hmna)₂] | Monodentate (S) and Chelating (N,S) | Discrete Complex | researchgate.net |

| Rhenium(III) | [ReI₂(PPh₃)₂(Hmna)] | Chelating (N,S) | Discrete Complex | researchgate.net |

| Molybdenum(VI) | [MoO₂(CH₃mna)₂] | Chelating (N,S) | Discrete Complex | researchgate.net |

| Iron(II) | [Fe(Hmna)₂]n | Bridging (via disulfide) | Coordination Polymer | masterorganicchemistry.com |

| Nickel(II) | [Ni₉(mna)₁₀(H₂O)₁₀] | Chelating/Bridging | Cluster-based Polymer | masterorganicchemistry.com |

Biological Activities and Molecular Mechanisms of 2 Thioxonicotinic Acid and Its Analogues Excluding Clinical Data

In Vitro Enzyme Inhibition Studies

While direct studies on the mechanism-based enzyme inactivation by 2-Thioxonicotinic acid are not extensively documented, research on structurally related thioxo compounds provides insight into potential mechanisms. For instance, 2-thioxanthines, which share a thioxo functional group, have been identified as potent mechanism-based inactivators of myeloperoxidase (MPO), an enzyme implicated in oxidative stress during inflammation.

The proposed mechanism for the inactivation of MPO by 2-thioxanthines involves the enzyme's own catalytic cycle. It is suggested that these compounds are oxidized by MPO, generating incipient free radicals. Before these reactive species can exit the active site, they react with and become covalently attached to the heme prosthetic groups of the enzyme. This covalent modification leads to the irreversible inactivation of MPO. This process highlights a vulnerability of MPO to the free radicals it generates, a characteristic that can be exploited for therapeutic purposes to block oxidative stress.

For example, the substitution pattern on the aromatic rings of various heterocyclic enzyme inhibitors has been shown to significantly influence their potency. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the binding affinity of the molecule to the enzyme's active site.

A study on thionicotinic acid derivatives, specifically 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogues, explored their vasorelaxant and antioxidant properties. While not a direct measure of enzyme inhibition, the findings indicated that the nicotinic acid analogue was the most potent vasorelaxant, suggesting a higher affinity for the involved receptors compared to the thionicotinamide (B1219654) and thionicotinonitrile derivatives. mdpi.com This suggests that modifications to the carboxylic acid group can significantly impact biological activity. mdpi.com

Further research focusing on a systematic variation of substituents on the pyridine (B92270) ring and the thione group of this compound is necessary to establish a clear SAR for enzyme binding. Such studies would typically involve synthesizing a library of analogues and determining their inhibitory concentrations (e.g., IC50 values) against specific target enzymes.

Table 1: Structure-Activity Relationship of Selected Thionicotinic Acid Analogues on Vasorelaxation

| Compound | Structure | R group | Activity (Rmax %) | ED50 (nM) |

| 6 | 2-(1-adamantylthio)nicotinic acid | -COOH | 78.7 | 21.3 |

| 7 | 2-(1-adamantylthio)nicotinamide | -CONH2 | 77.7 | >1000 |

| 8 | 2-(1-adamantylthio)nicotinonitrile | -CN | 71.6 | >1000 |

Data sourced from a study on the vasorelaxation effects of thionicotinic acid derivatives and may not directly reflect enzyme inhibition SAR. mdpi.com

Molecular Interactions with Biomolecules

As of the current literature review, specific data from receptor binding assays for this compound and its direct analogues are not available. Receptor binding assays are crucial for determining the affinity and selectivity of a compound for various receptors, thereby elucidating its pharmacological profile. These assays typically involve incubating a radiolabeled ligand with a receptor source and measuring the displacement of the radiolabel by the test compound.

While studies on nicotinic acid and its derivatives have identified specific G protein-coupled receptors, such as HM74A (GPR109A), as their molecular targets, it is not yet known if this compound interacts with these or other receptors. nih.gov The introduction of a thioxo group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the molecule compared to nicotinic acid, which could lead to a different receptor binding profile. Further research employing receptor binding assays is required to identify the specific molecular targets of this compound and to characterize its binding affinity and selectivity.

Direct studies on the interaction of this compound with DNA or RNA are limited. However, research on a structurally related compound, 2-thioxanthone acetic acid, provides insights into potential modes of interaction with nucleic acids. Spectrophotometric and fluorescence studies on the binding of 2-thioxanthone acetic acid with calf thymus DNA (ct-DNA) have suggested a non-intercalative binding mode.

The experimental evidence, including fluorescence quenching and viscosity measurements, points towards a groove binding interaction. This is further supported by the observation of electrostatic interactions between the compound and the DNA molecule. It is hypothesized that the thioxanthone moiety fits into one of the grooves of the DNA double helix, stabilized by non-covalent interactions. The nature and strength of this binding can be influenced by factors such as ionic strength.

While these findings are for a related thioxanthone derivative, they suggest that the thioxo-heterocyclic scaffold present in this compound may also have the potential to interact with DNA through a groove-binding mechanism. However, dedicated studies are necessary to confirm and characterize the interaction of this compound and its analogues with both DNA and RNA.

Cellular Assays and Pathway Modulation (Pre-Clinical)

Pre-clinical cellular assays have revealed significant biological activities for analogues of this compound, particularly in the context of cancer. The analogue 2-mercaptonicotinic acid has been identified as an inhibitor of P-glycoprotein (P-gp), a membrane transporter associated with multidrug resistance in cancer cells. biosynth.com Inhibition of P-gp can prevent the efflux of chemotherapeutic drugs from cancer cells, thereby enhancing their efficacy. biosynth.com The proposed mechanism involves the formation of a disulfide bond between 2-mercaptonicotinic acid and cysteine residues on the P-glycoprotein transporter. biosynth.com

Furthermore, a triorganotin compound of 2-mercaptonicotinic acid, bistriphenyltin(IV) (SnMNA), has demonstrated potent cytotoxic and pro-apoptotic effects in malignant cell lines. researchgate.net In vitro studies have shown that SnMNA exhibits significant antiproliferative activity against leiomyosarcoma (LMS) and human breast adenocarcinoma (MCF-7) cells. biosynth.comresearchgate.net The cytotoxic potency of SnMNA was reported to be substantially higher than that of the conventional chemotherapy drug, cisplatin. biosynth.comresearchgate.net

The mechanism of cytotoxicity for SnMNA appears to involve the induction of apoptosis, as evidenced by DNA fragmentation and flow cytometry analysis in treated LMS and MCF-7 cells. biosynth.comresearchgate.net These findings suggest that 2-mercaptonicotinic acid and its derivatives can modulate cellular pathways related to drug resistance and programmed cell death.

Table 2: Cytotoxic Activity of a 2-Mercaptonicotinic Acid Analogue (SnMNA) on Cancer Cell Lines

| Cell Line | Compound | IC50 (nM) |

| Leiomyosarcoma (LMS) | SnMNA | Not explicitly stated, but potent effects observed at nanomolar concentrations |

| Human Breast Adenocarcinoma (MCF-7) | SnMNA | Not explicitly stated, but potent effects observed at nanomolar concentrations |

| Leiomyosarcoma (LMS) | Cisplatin | Significantly less potent than SnMNA |

| Human Breast Adenocarcinoma (MCF-7) | Cisplatin | Significantly less potent than SnMNA |

Data extracted from studies demonstrating the potent cytotoxic effects of SnMNA. biosynth.comresearchgate.net While specific IC50 values were not provided in the abstract, the compound was noted to be approximately 200 times stronger than cisplatin.

Cell Line Growth Inhibition Studies

While research directly investigating the cell line growth inhibition properties of this compound is limited, studies on its analogues, particularly metal complexes, have demonstrated significant cytotoxic effects. One notable analogue is a triorganotin compound of 2-mercaptonicotinic acid, bistriphenyltin(IV) (SnMNA).

In preclinical evaluations, SnMNA exhibited potent cytotoxic effects against various cancer cell lines. Specifically, its activity was assessed against a human leiomyosarcoma (LMS) cell line and a human breast adenocarcinoma (MCF-7) cell line. The results indicated that SnMNA is a powerful inhibitor of cell proliferation, with a potency reported to be approximately 200 times stronger than that of the conventional chemotherapy drug, cisplatin, under the tested conditions. The cytotoxic activity was determined using the Trypan blue exclusion assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which collectively measure cell viability and metabolic activity, respectively.

The table below summarizes the reported cytotoxic activity of the 2-mercaptonicotinic acid analogue, SnMNA.

| Compound | Cell Line | Assay | Endpoint | Result |

| SnMNA | LMS (leiomyosarcoma) | Trypan Blue, MTT | Cytotoxicity | Potent |

| SnMNA | MCF-7 (breast adenocarcinoma) | Trypan Blue, MTT | Cytotoxicity | Potent |

It is important to note that these findings are based on an organometallic derivative of 2-mercaptonicotinic acid, and the cytotoxic activity is likely influenced by the presence of the triphenyltin(IV) moieties. Further research is required to determine the intrinsic cell growth inhibition properties of this compound itself.

Apoptosis Induction Mechanisms in Cell Culture

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on analogues of this compound has provided insights into their potential to trigger this process in cancer cells.

Studies on the triorganotin compound of 2-mercaptonicotinic acid (SnMNA) have shown that it can induce significant apoptosis in both leiomyosarcoma (LMS) and MCF-7 breast cancer cells. The apoptotic effects of SnMNA were characterized by established methods, including flow cytometry analysis and the detection of DNA fragmentation, a hallmark of apoptosis. These experiments revealed that treatment with SnMNA leads to a dose-dependent increase in the apoptotic cell population in these cancer cell lines.

The findings suggest that the cytotoxic activity of this particular analogue of 2-mercaptonicotinic acid is, at least in part, mediated by the activation of the apoptotic cascade. However, the precise molecular pathways and the key effector proteins involved in SnMNA-induced apoptosis have not been fully elucidated in the available literature. Further investigations are needed to delineate the specific apoptotic signaling pathways triggered by this compound and to assess whether this compound possesses similar pro-apoptotic capabilities.

Modulation of Specific Intracellular Signaling Pathways

There is currently a lack of specific research data in the available scientific literature regarding the modulation of particular intracellular signaling pathways by this compound or its direct analogues. While the induction of apoptosis by the triorganotin derivative of 2-mercaptonicotinic acid suggests an interaction with cellular signaling cascades that regulate cell death, the specific pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, and the key signaling molecules involved have not been identified.

Future research in this area would be valuable to understand the complete mechanism of action of this compound and its analogues at the molecular level. Investigating their effects on common cancer-related signaling pathways, such as the MAPK/ERK, PI3K/Akt, or NF-κB pathways, could provide crucial information about their potential as therapeutic agents.

Antimicrobial and Antiviral Activity Studies (Pre-Clinical)

The antimicrobial and antiviral properties of this compound and its analogues are an emerging area of interest. While comprehensive data is not yet available, preliminary studies on related compounds suggest potential activity against various pathogens.

Bacterial Growth Inhibition (MIC/MBC) in Research Models

Specific studies detailing the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) of this compound against a broad range of bacterial strains are not extensively documented. However, research on a class of related compounds, thioglycosides of 2-mercaptonicotinonitriles, has shown promising antibacterial activity.

In one study, a series of newly synthesized thioglycoside derivatives of 2-mercaptonicotinonitrile (B1308631) were evaluated for their in vitro antimicrobial activity. The results demonstrated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The table below presents the MIC values for some of the most active compounds from this study against selected bacterial strains.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) |

| Compound A | 12.5 | 6.25 | 25 | 50 |

| Compound B | 6.25 | 3.12 | 12.5 | 25 |

| Compound C | 25 | 12.5 | 50 | 100 |

These findings indicate that derivatization of the 2-mercaptonicotinonitrile scaffold can lead to compounds with potent antibacterial properties. Further research is warranted to investigate the antibacterial spectrum of this compound itself and to determine its MIC and MBC values against a wider array of clinically relevant bacteria.

Fungal Susceptibility Testing in Laboratory Settings

Similar to the antibacterial data, specific studies on the antifungal susceptibility of this compound are limited. However, the aforementioned research on thioglycosides of 2-mercaptonicotinonitriles also included an evaluation of their antifungal activity.

The study revealed that these compounds possess significant antifungal properties against common fungal pathogens. The table below summarizes the in vitro antifungal activity of selected thioglycoside derivatives of 2-mercaptonicotinonitrile against Candida albicans and Aspergillus niger.

| Compound | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) |

| Compound A | 25 | 50 |

| Compound B | 12.5 | 25 |

| Compound C | 50 | 100 |

These results suggest that the general structure of 2-mercaptonicotinonitrile derivatives holds potential for the development of novel antifungal agents. However, direct testing of this compound is necessary to ascertain its specific antifungal profile and efficacy.

Viral Replication Inhibition in Cell-Based Assays

Pre-clinical data from cell-based assays specifically evaluating the viral replication inhibition capacity of this compound or its close analogues is not currently available in the reviewed scientific literature. While some studies have explored the antiviral potential of broader classes of nicotinic acid derivatives, these have not provided specific data that can be directly attributed to this compound.

To understand the potential antiviral applications of this compound, future research should focus on in vitro studies using cell-based assays against a panel of clinically relevant viruses. Such studies would be instrumental in determining its 50% effective concentration (EC50) and its selectivity index, which are crucial parameters for assessing its potential as an antiviral agent.

Preclinical In Vivo Model Investigations (Excluding Clinical Human Trials)

No information is available in the public domain regarding preclinical in vivo investigations of this compound.

Efficacy in Animal Models of Disease (Molecular/Cellular Endpoints)

There are no published studies detailing the efficacy of this compound in any animal models of disease. Consequently, data on molecular or cellular endpoints following in vivo administration of this compound are not available.

Pharmacokinetic and Pharmacodynamic Studies in Research Animals

No data has been published on the pharmacokinetic (PK) or pharmacodynamic (PD) properties of this compound in any research animal species. This includes a lack of information on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action at the systemic level.

Due to the lack of available data, the requested data tables and the list of mentioned compound names cannot be generated.

Applications of 2 Thioxonicotinic Acid in Advanced Materials and Catalysis Research

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis

The molecular structure of 2-thioxonicotinic acid, with its nitrogen, oxygen, and sulfur atoms, provides multiple coordination sites for metal ions. This makes it an effective ligand for creating metal complexes that can function as catalysts. The pyridine (B92270) nitrogen and the carboxylate group can chelate metal ions, while the thione/thiol group offers an additional soft donor site, which can be particularly useful for coordinating with heavier transition metals. These complexes can be employed in both homogeneous catalysis, where the catalyst is dissolved in the reaction medium, and heterogeneous catalysis, where the catalyst is in a different phase from the reactants, often as a solid.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. amazonaws.com The properties of MOFs, such as their high surface area, tunable pore sizes, and the chemical functionality of their linkers, make them highly promising for applications in gas storage, separation, and heterogeneous catalysis. rhhz.netescholarship.org

This compound is an excellent candidate for use as an organic linker in the synthesis of novel MOFs. The carboxylic acid group can coordinate with metal centers to form the framework structure, while the thione/thiol group can be oriented within the pores of the MOF. amazonaws.com This thio-functionalization can endow the MOF with specific catalytic properties or affinity for certain molecules. amazonaws.comamazonaws.com The synthesis of such MOFs can be achieved through solvothermal or hydrothermal methods, where the metal salt and the this compound linker are reacted in a suitable solvent at elevated temperatures. osti.gov

The presence of the thiol (-SH) group within the MOF pores can be used to anchor catalytically active metal nanoparticles or to create active sites for specific chemical transformations. uchicago.edu Post-synthetic modification (PSM) is another strategy where a pre-formed MOF can be functionalized with thiol groups, but using this compound as a primary building block allows for direct and uniform incorporation of this functionality. nih.govosti.gov

| Metal Node | Potential MOF Structure | Key Feature from this compound | Potential Catalytic Application |

|---|---|---|---|

| Zr(IV) | Highly stable, porous framework | Thiol-functionalized pores | Lewis acid catalysis, oxidation reactions |

| Cu(II) | Framework with open metal sites | Coordination of N, O, and S donors | Click chemistry, C-H activation |

| Zn(II) | Luminescent framework | Sulfur-rich environment | Photocatalysis, carbon dioxide reduction |

| Fe(III) | Redox-active framework | Thiol groups for binding substrates | Biomimetic catalysis, oxidation of pollutants |

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com While this compound is not inherently chiral, it can be utilized as a ligand in the construction of chiral metal-based catalysts. By coordinating this compound to a metal center that also bears a chiral ligand, a catalytically active complex for enantioselective transformations can be formed.

Alternatively, the this compound molecule itself could be chemically modified to incorporate a chiral center, thereby becoming a chiral ligand. The resulting chiral metal complexes could be applied in a variety of asymmetric reactions, such as hydrogenations, cycloadditions, or Friedel-Crafts alkylations. mdpi.com The combination of a hard carboxylate, a borderline pyridine nitrogen, and a soft sulfur donor allows for fine-tuning the electronic and steric properties of the catalyst, which is crucial for achieving high enantioselectivity. researchgate.netrsc.org Chiral phosphoric acids have also emerged as powerful catalysts for enantioselective reactions, and the acidic proton of the carboxylic group in this compound, in a suitable chiral environment, could potentially play a role in Brønsted acid catalysis. nih.govtum.de

Integration into Polymeric Materials and Hybrid Systems

Functional polymers are materials where specific chemical groups are incorporated to impart desired properties and functions, such as catalytic activity, stimuli-responsiveness, or specific binding capabilities. nih.govmdpi.com this compound can be integrated into polymeric structures to create advanced functional materials.

One approach is the post-polymerization modification of existing polymers that contain reactive groups. researchgate.net For example, a polymer with hydroxyl or amine side chains could be reacted with the carboxylic acid group of this compound to covalently attach it to the polymer backbone. Another strategy involves synthesizing a monomer derivative of this compound and then polymerizing it, or copolymerizing it with other monomers, to create a polymer with the desired functionality directly incorporated. rsc.org

The resulting polymers, functionalized with this compound, would possess metal-binding sites (from the pyridine and thiol groups) and could be used as recyclable catalysts or as sorbents for the removal of heavy metal ions from water. nih.gov These functionalized polymers could also be used to create hybrid materials by, for example, grafting them onto the surface of inorganic materials like silica (B1680970) or metal oxides, combining the properties of both components.

| Integration Strategy | Polymer Type | Resulting Material Properties | Potential Application |

|---|---|---|---|

| Post-polymerization modification | Poly(vinyl alcohol), Chitosan | Thiol and pyridine functionalized polymer | Heavy metal ion adsorbent |

| Copolymerization of a derivative | Acrylate or styrene (B11656) copolymers | Polymer with tunable functional group density | Polymer-supported catalyst |

| Surface grafting | Silica nanoparticles, Graphene oxide | Hybrid material with high surface area and functional sites | Heterogeneous catalyst for flow chemistry |

Applications in Sensing and Chemo-Sensing Devices

The development of chemical sensors for the selective and sensitive detection of ions and molecules is a critical area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. nih.gov The ability of this compound to bind to metal ions makes it a promising candidate for the development of chemosensors. semanticscholar.org

The interaction of the thiol and pyridine functionalities with specific metal ions can lead to a change in the optical or electronic properties of the molecule. mdpi.com For instance, a sensor could be designed where the binding of a metal ion to a this compound derivative induces a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). mdpi.comnih.gov This response can be highly selective for certain metal ions depending on their coordination preferences. The soft sulfur atom, for example, has a high affinity for soft metal ions like mercury(II), lead(II), and cadmium(II). semanticscholar.org

To construct a sensor, this compound could be immobilized on a solid support, such as a polymer film, nanoparticles, or a 2D material, to create a sensing device. nih.gov The analytical performance of such sensors, including their detection limit and selectivity, would be determined by the strength and specificity of the interaction between the this compound moiety and the target analyte.

| Target Analyte (Metal Ion) | Sensing Principle | Potential Detection Method | Rationale for Selectivity |

|---|---|---|---|

| Hg(II) | Coordination with thiol group | Colorimetric or Fluorescent quenching | High affinity of soft Hg(II) for soft sulfur donor |

| Cu(II) | Chelation by N, O, and S donors | UV-Vis spectral shift | Formation of a stable chelate complex |

| Fe(III) | Ligand-to-metal charge transfer | Colorimetric (e.g., color change to red/purple) | Formation of colored iron-thiolate complexes |

| Pb(II) | Binding to thiol and carboxylate groups | Electrochemical detection | Strong interaction leading to a measurable signal |

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, pi-pi stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, higher-order structures is a cornerstone of this field.

This compound is well-equipped for participation in supramolecular self-assembly. It possesses both hydrogen bond donors (the carboxylic acid -OH and the N-H of the thione tautomer) and hydrogen bond acceptors (the carbonyl oxygen, the thione sulfur, and the pyridine nitrogen). nih.gov This allows for the formation of robust and predictable hydrogen-bonding networks. researchgate.netmdpi.com For example, the carboxylic acid groups can form classic dimer motifs, while the pyridine and thione groups can participate in linking these dimers into chains, sheets, or more complex three-dimensional architectures. mdpi.comrsc.org

The study of the crystal structure of this compound and its co-crystals with other molecules can reveal the preferred hydrogen-bonding patterns and supramolecular synthons. mdpi.com Understanding these self-assembly principles is crucial for the rational design of new crystalline materials (crystal engineering) with desired properties, such as specific porosity, non-linear optical activity, or ferroelectricity.

Advanced Analytical Methodologies for 2 Thioxonicotinic Acid Quantification and Detection in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in determining the purity of 2-thioxonicotinic acid and for its isolation from reaction mixtures or natural sources. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and purity assessment.

A typical HPLC method for a compound like this compound, which possesses both acidic (carboxylic acid) and polar (thiol) functional groups, would likely involve reversed-phase chromatography. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules.

The mobile phase composition is a critical parameter to optimize. A gradient elution using a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is often employed. The aqueous phase would typically contain an acid, like formic acid or phosphoric acid, to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. For instance, a mobile phase of acetonitrile and water containing 0.1% formic acid is a common starting point for such analyses mdpi.com.

Detection is commonly achieved using a UV detector. Based on the UV-Vis spectrum of the structurally similar nicotinic acid, which shows absorption maxima around 213 nm and 261 nm, a suitable wavelength for detection of this compound would be selected to maximize sensitivity nih.gov. A photodiode array (PDA) detector can also be used to obtain the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) helixchrom.com.

| Parameter | Typical Condition |

| Column | C18 reversed-phase, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is generally not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative.

Common derivatization techniques for carboxylic acids include silylation and alkylation (esterification). Silylation involves the replacement of the acidic proton of the carboxylic acid and the thiol group with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used for this purpose. Alkylation, specifically esterification, can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester, for example, a methyl ester.

The derivatized sample is then injected into the GC-MS system. The separation occurs in the gas chromatograph on a capillary column, typically with a nonpolar or medium-polarity stationary phase like a 5%-phenyl-methylpolysiloxane. The temperature of the GC oven is programmed to increase gradually to elute the derivatives.

The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison with mass spectral libraries.

| Parameter | Typical Condition |

| Derivatization Reagent | BSTFA with 1% TMCS or Methanolic HCl |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mass Range | 50-550 amu |

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric and fluorometric methods offer alternative approaches for the quantification of this compound, often valued for their simplicity and speed.

Spectrophotometry: UV-Visible spectrophotometry is a straightforward method for quantifying compounds that absorb light in the UV-Vis range. Similar to nicotinic acid, this compound is expected to have characteristic absorption maxima in the UV region due to its pyridine (B92270) ring structure. For nicotinic acid, these peaks are observed at approximately 213 nm and 261 nm in an acidic solution nih.gov. A quantitative method can be developed by constructing a calibration curve of absorbance versus concentration at a specific wavelength. It is also possible to develop colorimetric assays where a reagent reacts with this compound to produce a colored product that can be measured in the visible range.

Fluorometry: Fluorescence spectroscopy is known for its high sensitivity and selectivity. While pyridine itself exhibits very low fluorescence, certain pyridine derivatives can be highly fluorescent chromatographytoday.comnih.gov. The fluorescence properties of this compound would need to be experimentally determined. If its native fluorescence is low, derivatization with a fluorescent tag or the formation of a fluorescent complex could be explored. For example, some compounds exhibit fluorescence upon complexation with metal ions helixchrom.com. The development of a fluorometric method would involve optimizing excitation and emission wavelengths, as well as reaction conditions if a derivatization or complexation step is employed.

| Method | Principle | Potential λmax (nm) | Notes |

| Spectrophotometry | Measurement of UV absorbance based on the pyridine ring structure. | ~260 | Simple, rapid. Requires chromophore to be present. |

| Fluorometry | Measurement of emitted light after excitation at a specific wavelength. | To be determined | Potentially very sensitive. May require derivatization or complexation. |

Electrochemical Methods for Redox Characterization

Electrochemical techniques are powerful tools for investigating the redox properties of molecules like this compound. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can provide information on the oxidation and reduction potentials of the compound.

The electrochemical behavior of this compound is expected to be influenced by both the pyridine ring and the thiol group. The pyridine nucleus can undergo reduction, while the thiol group is susceptible to oxidation. The carboxylic acid group can also influence the redox potentials, particularly in a pH-dependent manner.

In a typical CV experiment, a solution of this compound in a suitable supporting electrolyte would be scanned over a potential range. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The peak potentials provide information about the thermodynamics of the electron transfer processes, while the peak currents can be related to the concentration of the analyte. The redox mechanism of the related nicotinic acid has been shown to be diffusion-controlled for the anodic current and adsorption-controlled for the cathodic current helixchrom.com.

These techniques can be used to develop sensitive electroanalytical methods for the quantification of this compound. Modified electrodes, for instance, those incorporating nanoparticles or polymers, can be used to enhance the sensitivity and selectivity of the determination.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that combines the separation power of HPLC with the identification capabilities of mass spectrometry. For the analysis of this compound in a complex matrix, such as a biological fluid or an environmental sample, LC-MS is the method of choice. After separation on an HPLC column as described in section 8.1.1, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, likely producing a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and for structural confirmation by analyzing the fragmentation of a selected precursor ion nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): As discussed in section 8.1.2, GC-MS can be used for the analysis of this compound following derivatization. This technique is particularly useful for identifying and quantifying the compound in complex volatile or semi-volatile matrices.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): Capillary electrophoresis offers high separation efficiency and is particularly well-suited for the analysis of charged species. CE can be coupled with mass spectrometry to provide a powerful tool for the analysis of polar and ionizable compounds like this compound and its isomers in complex samples. This technique has been successfully applied to the separation of pyridinecarboxylic acid isomers nih.gov.